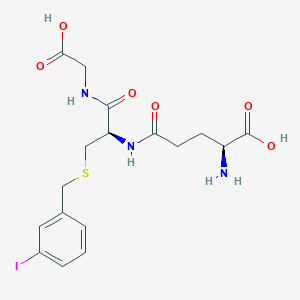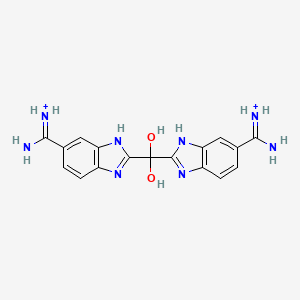
Bis(5-amidino-2-benzimidazolyl)methane ketone hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-Amidino-2-Benzimidazolyl)Methane Ketone Hydrate is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. This compound is known for its unique structure, which includes two benzimidazole units connected by a methylene bridge and further functionalized with amidino and ketone groups. The hydrate form indicates the presence of water molecules in its crystalline structure .
Preparation Methods
The synthesis of Bis(5-Amidino-2-Benzimidazolyl)Methane Ketone Hydrate involves several steps:
Formation of Benzimidazole Units: The initial step involves the synthesis of benzimidazole units through the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Amidino Groups: The amidino groups are introduced by reacting the benzimidazole units with cyanamide or its derivatives under acidic conditions.
Formation of Methylene Bridge: The two benzimidazole units are connected by a methylene bridge using formaldehyde or paraformaldehyde in the presence of a strong acid catalyst.
Ketone Functionalization: The ketone group is introduced by oxidizing the methylene bridge using an oxidizing agent such as potassium permanganate or chromium trioxide.
Hydration: The final step involves crystallizing the compound in the presence of water to form the hydrate.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Bis(5-Amidino-2-Benzimidazolyl)Methane Ketone Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the amidino groups to amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the benzimidazole rings are replaced with other functional groups. Common reagents include halogens and organometallic compounds.
Hydrolysis: The amidino groups can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Bis(5-Amidino-2-Benzimidazolyl)Methane Ketone Hydrate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a valuable tool in biochemical research.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes and as a modulator of biological pathways. Its unique structure allows for selective binding to target molecules, making it a promising candidate for drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(5-Amidino-2-Benzimidazolyl)Methane Ketone Hydrate involves its interaction with specific molecular targets, including enzymes and receptors. The amidino groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The ketone group can interact with nucleophilic residues, further modulating the enzyme’s function. The compound’s ability to bind to nucleic acids allows it to interfere with DNA and RNA processes, making it a potential anticancer agent .
Comparison with Similar Compounds
Bis(5-Amidino-2-Benzimidazolyl)Methane Ketone Hydrate can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, which lacks the amidino and ketone groups. It is a basic building block for many pharmaceuticals and agrochemicals.
2-Aminobenzimidazole: A derivative with an amino group at the 2-position, known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions, used as a precursor for the synthesis of vitamin B12.
Bis(2-Benzimidazolyl)Methane: A similar compound with two benzimidazole units connected by a methylene bridge but lacking the amidino and ketone groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N8O2+2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[amino-[2-[[6-[amino(azaniumylidene)methyl]-1H-benzimidazol-2-yl]-dihydroxymethyl]-3H-benzimidazol-5-yl]methylidene]azanium |
InChI |
InChI=1S/C17H16N8O2/c18-13(19)7-1-3-9-11(5-7)24-15(22-9)17(26,27)16-23-10-4-2-8(14(20)21)6-12(10)25-16/h1-6,26-27H,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25)/p+2 |
InChI Key |
ZLAHDRAQCSQPOC-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC2=C(C=C1C(=[NH2+])N)NC(=N2)C(C3=NC4=C(N3)C=C(C=C4)C(=[NH2+])N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


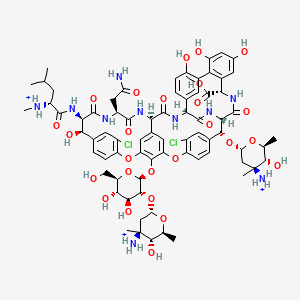
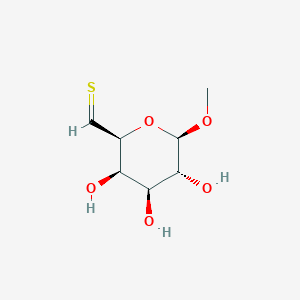

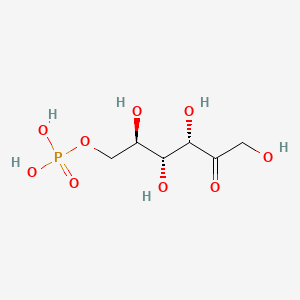

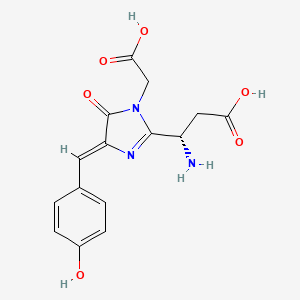
![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
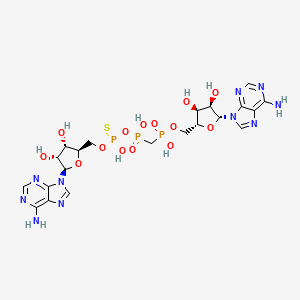
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
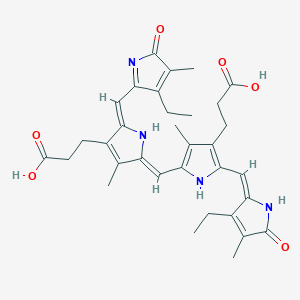
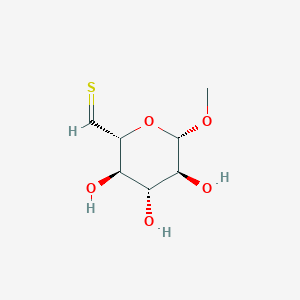
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)

